2-Methoxy-4,6-dinitrobenzoic acid
Overview
Description
2-Methoxy-4,6-dinitrobenzoic acid is an alkoxybenzoic acid derivative . It is synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide .
Synthesis Analysis
The synthesis of 2-Methoxy-4,6-dinitrobenzoic acid involves the reaction of 2-hydroxy-4-nitrobenzoic acid with methyl iodide . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular structure of 2-Methoxy-4,6-dinitrobenzoic acid comprises a pyridine ring, a phenyl ring, and a second phenyl ring . These rings are bridged by a C1–C8 bond and a C3–C14 bond, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-4,6-dinitrobenzoic acid include a density of 1.4±0.1 g/cm3, a boiling point of 390.9±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Chemical Properties and Derivatives
2-Methoxy-4,6-dinitrobenzoic acid and its derivatives exhibit a range of chemical properties, making them useful in various applications. For instance, compounds derived from 4-chloro-3,5-dinitrobenzoic acid have been characterized for their acid properties, fluorescence, and complexing properties with alkaline cations, showcasing the versatility of these compounds in different chemical contexts (Tudose et al., 2010).
Synthesis and Reactions
Research has focused on synthesizing and studying the reactions of 2-Methoxy-4,6-dinitrobenzoic acid derivatives. For instance, the synthesis and characterization of a dinitrobenzoate derivative of an α-Methoxy-γ-hydroxysilane were reported, providing insights into the potential applications of these compounds in organic synthesis (Baudoux et al., 1998).
Application in Biochemistry
2-Methoxy-4,6-dinitrobenzoic acid derivatives have been explored in biochemical contexts as well. For example, a study on Pseudomonas putida demonstrated its ability to oxidize certain methoxy-benzoic acids, highlighting the potential biochemical applications of these compounds (Donnelly & Dagley, 1980).
Electrophilic Reactivity
The electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, which is related to 2-Methoxy-4,6-dinitrobenzoic acid, has been kinetically investigated. This research contributes to the understanding of the reactivity of electron-deficient heterocycles, which is important in the field of organic chemistry (Cottyn et al., 2009).
Chemical Synthesis Methods
Research has also been conducted on methods for the synthesis of various derivatives, such as the regioselective labeling of N-methoxypicramide and DPPH, starting from compounds like N-methoxy-2,6-dinitroaniline (Cǎproiu et al., 1999). Additionally, methods for synthesizing 4-methoxy-3,5-dinitrobenzaldehyde have been explored, which is relevant to the study of 2-Methoxy-4,6-dinitrobenzoic acid (Monk et al., 2003).
Analytical and Environmental Studies
The mobility of 2-amino-4,6-dinitrobenzoic acid, a photodegradation product related to 2-Methoxy-4,6-dinitrobenzoic acid, was studied in tropical soil, demonstrating the environmental relevance of these compounds (Sheild et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-4,6-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O7/c1-17-6-3-4(9(13)14)2-5(10(15)16)7(6)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQICJSVBWHOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376606 | |
Record name | 2-methoxy-4,6-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,6-dinitrobenzoic acid | |
CAS RN |
95192-63-5 | |
Record name | 2-methoxy-4,6-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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